molecular formula C14H18N6O2 B12260064 N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide

Cat. No.: B12260064
M. Wt: 302.33 g/mol
InChI Key: JANHEJPTPJHCIV-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-b]pyridazine moiety in this compound is particularly noteworthy due to its potential pharmacological activities.

Properties

Molecular Formula

C14H18N6O2

Molecular Weight

302.33 g/mol

IUPAC Name

N-cyclopropyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H18N6O2/c1-9-16-17-12-4-5-13(18-20(9)12)19-6-7-22-11(8-19)14(21)15-10-2-3-10/h4-5,10-11H,2-3,6-8H2,1H3,(H,15,21)

InChI Key

JANHEJPTPJHCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolo[4,3-b]pyridazine core, which is then functionalized to introduce the morpholine and cyclopropyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

Uniqueness

N-cyclopropyl-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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